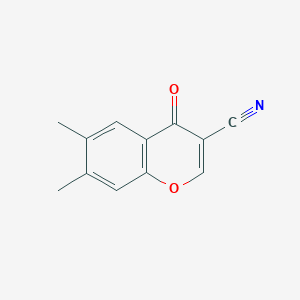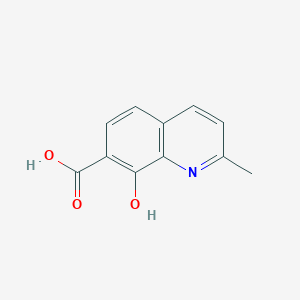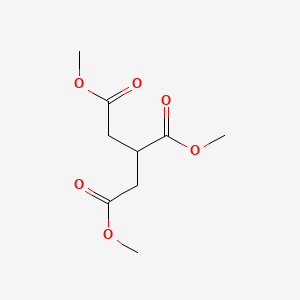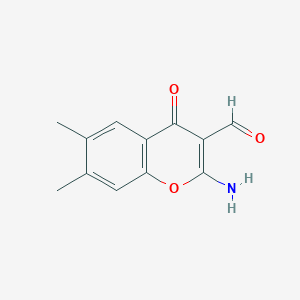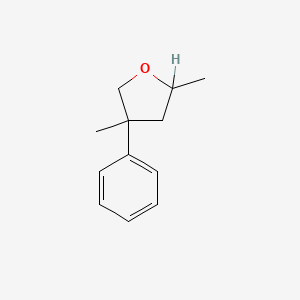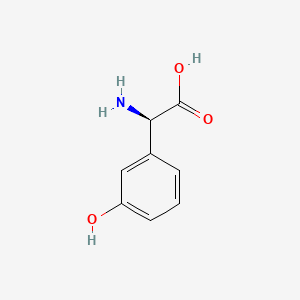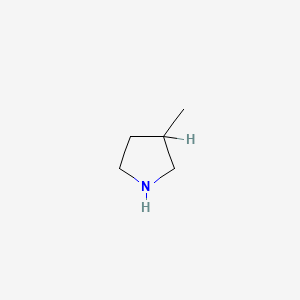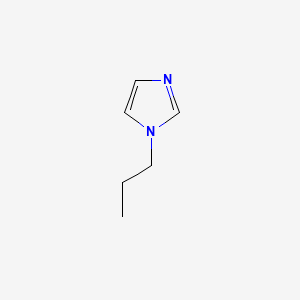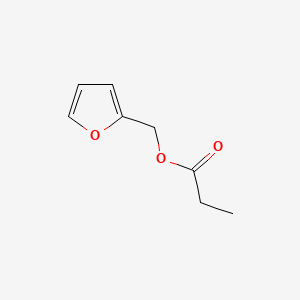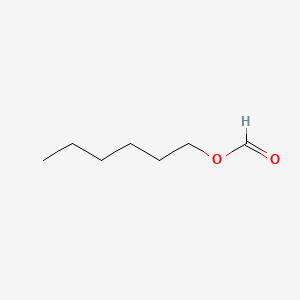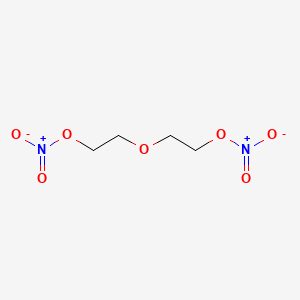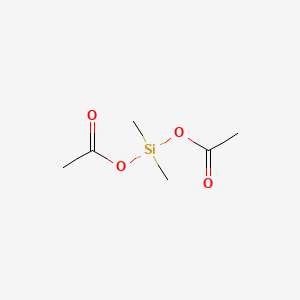
Diacetoxydimethylsilane
Overview
Description
Diacetoxydimethylsilane, also known as Dimethyldiacetoxysilane, is a technical grade chemical with a molecular weight of 176.24 . It has a linear formula of (CH3CO2)2Si(CH3)2 .
Molecular Structure Analysis
The molecular structure of Diacetoxydimethylsilane is represented by the linear formula (CH3CO2)2Si(CH3)2 . The molecule consists of a silicon atom bonded to two acetate groups and two methyl groups .Physical And Chemical Properties Analysis
Diacetoxydimethylsilane is a liquid at room temperature . It has a boiling point of 163 °C and a melting point of -12.5 °C . The density of Diacetoxydimethylsilane is 1.054 g/mL at 25 °C . Its refractive index is 1.403 .Scientific Research Applications
Electronics
Diacetoxydimethylsilane: is utilized in the electronics industry for its properties as a dielectric material and its ability to form protective coatings. It can be used in the production of silicon-based high-performance electronics that are capable of dissolving in a controlled manner, which is essential for transient electronics with applications in biomedical implants and environmental sensors .
Pharmaceuticals
In the pharmaceutical sector, Diacetoxydimethylsilane serves as an intermediate in the synthesis of various silicone-based compounds . These compounds are often used in drug delivery systems due to their biocompatibility and stability .
Materials Science
Diacetoxydimethylsilane: plays a critical role in materials science, particularly in the development of silicone polymers . These polymers are integral to creating new materials with specific properties such as enhanced flexibility, thermal stability, and chemical resistance .
Chemical Synthesis
This compound is instrumental in chemical synthesis, where it acts as a reagent in the production of silicon-containing organic compounds . Its ability to undergo hydrolysis to form silanols makes it a valuable compound for synthesizing more complex structures .
Polymer Production
In polymer production, Diacetoxydimethylsilane is used to modify the properties of polymers. It is involved in the depolymerization of polysiloxanes, which is a critical step in recycling silicone-based materials. The resulting products can be used as starting materials for new silicone polymers .
Coatings
Diacetoxydimethylsilane: is applied in the coatings industry to create ultrathin layers on various substrates. These coatings are important for corrosion inhibition , adhesion promotion , and contamination control . The silane-based coatings are known for their durability and protective qualities .
Safety and Hazards
Diacetoxydimethylsilane is considered hazardous. It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity, particularly affecting the respiratory system . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Diacetoxydimethylsilane is a chemical compound with the linear formula (CH3CO2)2Si(CH3)2 It’s known that silanes, in general, can interact with various inorganic substrates .
Mode of Action
The mode of action of Diacetoxydimethylsilane involves its interaction with these targets. It’s known to hydrolyze in the presence of moisture, releasing acetic acid and forming silanols . These silanols can then react with themselves to produce siloxanes or bind to inorganic substrates .
Pharmacokinetics
Its physical properties such as its boiling point (163 °c) and density (1054 g/mL at 25 °C) could influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diacetoxydimethylsilane. For instance, the presence of moisture can trigger its hydrolysis, leading to the formation of silanols . Furthermore, factors such as temperature and pH could potentially influence its stability and efficacy.
properties
IUPAC Name |
[acetyloxy(dimethyl)silyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4Si/c1-5(7)9-11(3,4)10-6(2)8/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVFGTYFBUVGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C)(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878844 | |
| Record name | Diacetoxydimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diacetoxydimethylsilane | |
CAS RN |
2182-66-3 | |
| Record name | Silanediol, 1,1-dimethyl-, 1,1-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2182-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanediol, 1,1-dimethyl-, 1,1-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002182663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanediol, 1,1-dimethyl-, 1,1-diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diacetoxydimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diacetoxydimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of Diacetoxydimethylsilane in polymer chemistry?
A1: Diacetoxydimethylsilane serves as a valuable monomer in synthesizing polysiloxanes. It can undergo polymerization reactions, potentially with other organosilicon monomers like diacetoxydimethylsilane [, ] or be incorporated into copolymers alongside monomers like 1,3-bis(acetoxy)-1,1,3,3-tetramethyldisiloxane []. These resulting polymers have a polysiloxane backbone and can have various pendant groups depending on the co-monomers used.
Q2: Can Diacetoxydimethylsilane be produced through depolymerization processes?
A2: Yes, Diacetoxydimethylsilane can be produced via the depolymerization of polysiloxanes (silicones). This can be achieved through a low-temperature protocol utilizing cheap iron salts as catalysts and acetic acid as a reagent []. This method offers a more environmentally friendly alternative to traditional high-temperature depolymerization processes.
Q3: What is the significance of being able to synthesize Diacetoxydimethylsilane from polysiloxane depolymerization?
A3: The ability to generate Diacetoxydimethylsilane from polysiloxane depolymerization holds significant potential for recycling and sustainability within the field of polymer chemistry. Since Diacetoxydimethylsilane can be used to synthesize new polymers [], this process presents a potential pathway for closing the loop on silicone usage, moving towards a circular economy model for these materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


